

An In-depth Technical Guide to the Sensory Characteristics of Sotolon

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Hydroxy-4,5-dimethylfuran-	
	2(5H)-one	
Cat. No.:	B146786	Get Quote

This technical guide provides a comprehensive overview of the sensory characteristics of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent, chiral lactone aroma compound. The document is intended for researchers, scientists, and professionals in drug development and food science, detailing the compound's flavor profile at various concentrations, the methodologies used for its analysis, and the underlying pathways of its perception and formation.

Sotolon: A Compound of Contrasting Aromas

Sotolon is a remarkably potent aroma compound known for its dramatically different sensory profiles depending on its concentration.[1][2] At high concentrations, it imparts a characteristic aroma of fenugreek or curry.[1][3][4] In contrast, at lower concentrations, it is associated with pleasant, sweet notes of maple syrup, caramel, or burnt sugar.[1][3][4] This dual nature makes it a significant component in a wide array of products, from aged spirits like rum and sake to maple syrup and fortified wines.[1][2]

Quantitative Sensory Data

The sensory perception of sotolon is highly dependent on its concentration and the matrix in which it is present. The following tables summarize key quantitative data from various studies.

Table 1: General Sensory Profile of Sotolon by Concentration

Concentration Level	Associated Aroma Descriptors	Reference
High	Fenugreek, Curry, Spicy	[1][4][5]

| Low | Maple Syrup, Caramel, Burnt Sugar, Honey-like, Nutty |[1][3][5] |

Table 2: Odor Detection and Recognition Thresholds of Sotolon in Various Media

Medium	Enantiomer/Mixture	Threshold Type	Threshold Concentration
Water	Racemic	Detection	0.001 ppb (μg/L)[3]
Model Wine (12% EtOH/Water)	(+)-(S)-Sotolon	Detection	0.8 ppb (μg/L)[4]
Model Wine (12% EtOH/Water)	(-)-(R)-Sotolon	Detection	89 ppb (μg/L)[4]
Model Wine	Racemic	Detection	2 μg/L[5][6]
Dry White Wine	Racemic	Detection	8 μg/L[5][6]
Japanese Sake	Racemic	Detection	3.1 μg/L[5]
Flor Sherry	Racemic	Detection	15 μg/L[6]
Madeira Wine	Racemic	Detection	23 μg/L[7][8]
Simulated Maple Syrup Base	Racemic	Detection	0.5 ppm (500 μg/L)[9]

| Simulated Maple Syrup Base | Racemic | Recognition (Maple, Burnt Sugar) | 1.0 ppm (1000 μ g/L)[9] |

The two enantiomers of sotolon possess distinct sensory properties. The (+)-(S)-enantiomer is described as "curry, walnut (strongly caramelic)," while the (-)-(R)-enantiomer is characterized as "walnut, rancid." Notably, the perception threshold of the (S)-enantiomer is over 100 times lower than that of the (R)-enantiomer in a dilute alcohol solution.[4]

Table 3: Concentration-Dependent Aroma Descriptors in Sweet Fortified Wines

Concentration Range	Predominant Aroma Characteristic
< 300 μg/L	"Prune" aroma[10]
300 - 600 μg/L	"Dried prickly-pear, dried fruit" aroma[10]

 $| > 600 \mu g/L |$ "Rancio" character (a desirable aged, nutty, oxidized note)[10] |

Table 4: Recommended Starting Concentrations for Flavor Applications

Flavor Category	Recommended Sotolon Concentration	Sensory Contribution
Maple Syrup	20 ppm	Compromise between authentic and fenugreekbased styles[11]
Coffee	50 ppm	Enhances caramel notes[11]
Hazelnut & Praline	50 ppm	Enhances nuttiness[11]
Caramel & Toffee	30 ppm	Boosts caramel character[11]
Peanut	30 ppm	Adds savory character[11]
Walnut	20 ppm	Adds depth and savory complexity[11]
Butterscotch	10 ppm	Subtle boost to caramel and savory taste[11]
Malt & Malted Milk	10 ppm	Subtle enhancement[11]

| Chocolate & Cocoa | 1 ppm | Adds subtle taste advantages without fenugreek intrusion[11] |

Experimental Protocols

The characterization and quantification of sotolon rely on precise analytical and sensory evaluation protocols.

Foundational & Exploratory

This protocol is a generalized methodology based on practices for evaluating the sensory impact of specific aroma compounds in a food matrix, such as walnuts or wine.[12]

 Objective: To determine the sensory contribution of sotolon to the overall aroma profile of a product.

Materials:

- Odorless base matrix (e.g., silicone oil/water emulsion for walnuts, model wine solution).
 [12]
- Stock solutions of sotolon in ethanol or water.
- Trained sensory panel (12-20 assessors).[12]
- Single-use polystyrene vessels with lids.[12]

Methodology:

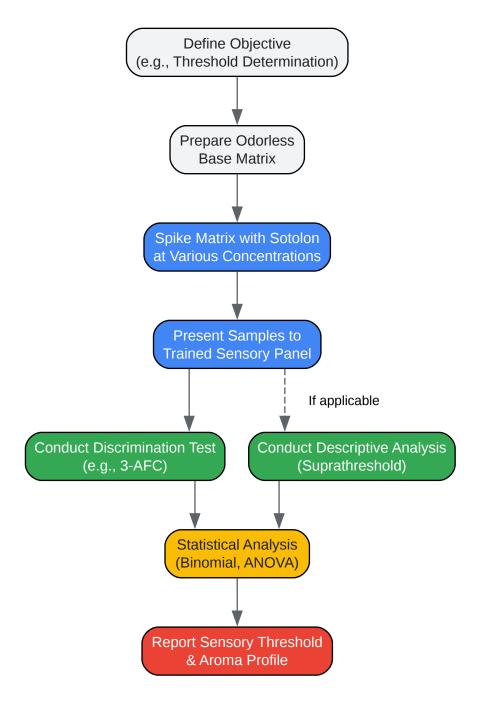
- Sample Preparation: Prepare a series of samples by spiking the odorless base matrix with sotolon at various concentrations, including a blank reference (matrix with ethanol only).
 [12] Concentrations should bracket the expected natural concentration and odor threshold.
- Sensory Evaluation: Employ a discrimination test, such as a three-alternative forced choice (3-AFC) test.[12] Present assessors with three samples, two of which are the blank reference and one of which contains the sotolon spike. Ask assessors to identify the different sample.
- Threshold Determination: The detection threshold is defined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the spiked sample.
- Descriptive Analysis: For suprathreshold concentrations, ask panelists to rate the intensity
 of specific descriptors (e.g., "walnut," "fenugreek," "caramel") defined by reference
 materials.[12]

Foundational & Exploratory

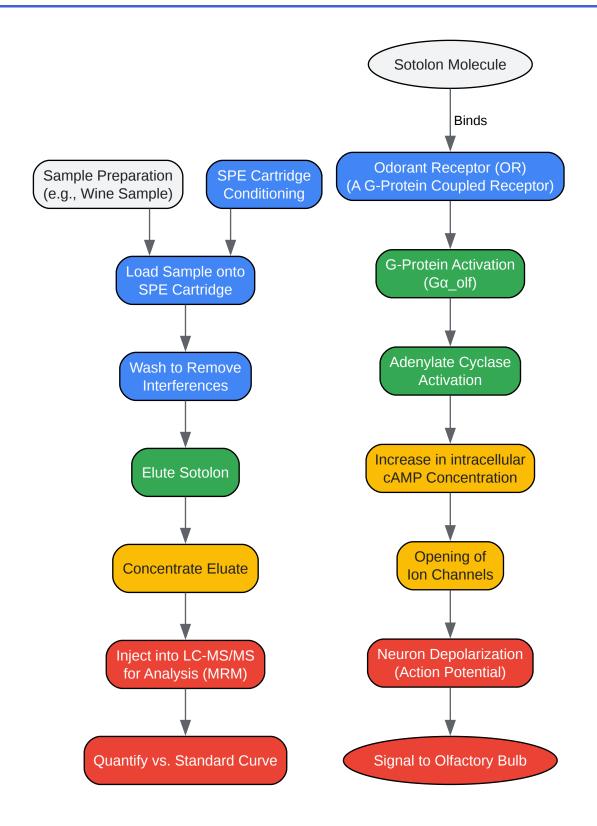
Data Analysis: Analyze discrimination test data using binomial statistics. Analyze descriptive
ratings using analysis of variance (ANOVA) to determine significant differences in descriptor
intensity across concentrations.

This protocol outlines a common workflow for extracting and quantifying sotolon from a complex liquid matrix like wine.[5][13][14]

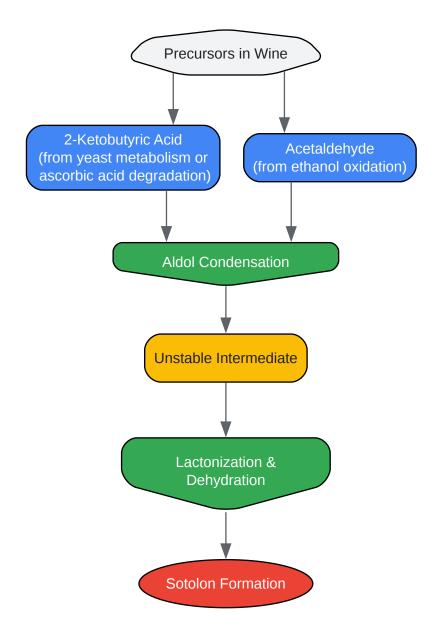
- Objective: To accurately measure the concentration of sotolon in a fortified wine sample.
- Materials:
 - Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX).[5]
 - Conditioning and elution solvents (methanol, water, ammonia solution, dichloromethane).
 [5]
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[14]
 - Sotolon analytical standard.
- Methodology:
 - Sample Preparation: Prepare a calibration curve using a synthetic wine matrix spiked with known concentrations of the sotolon standard (e.g., 1–2000 μg/L).[14]
 - Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol, water, and 5% ammonia solution.
 - Load a defined volume of the wine sample (e.g., 25-50 mL) onto the cartridge.[5][13]
 - Wash the cartridge with a non-polar solvent mixture (e.g., pentane-dichloromethane) to remove interferences.[13]
 - Elute sotolon with a suitable solvent like dichloromethane.[13]
 - Concentration & Analysis: Concentrate the eluate to a small volume (e.g., 0.1 mL).[13]
 Inject the concentrated extract into the LC-MS/MS system.



- LC-MS/MS Detection: Analyze sotolon in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for quantification and identification (e.g., 129.1 m/z → 55.1 m/z).[14]
- Data Analysis: Quantify the sotolon concentration in the sample by comparing its peak area to the calibration curve generated from the analytical standards.


Visualized Workflows and Pathways

The following diagrams illustrate key processes related to sotolon analysis and perception, adhering to the specified design constraints.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Sotolon - Wikipedia [en.wikipedia.org]

- 2. Sources and Uses of Sotolon | CAC [callingallcontestants.com]
- 3. Burnt Sugar Notes [leffingwell.com]
- 4. The Sotolons [leffingwell.com]
- 5. Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pages.uoregon.edu [pages.uoregon.edu]
- 10. Role of sotolon in the aroma of sweet fortified wines. Influence of conservation and ageing conditions | OENO One [oeno-one.eu]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Sensory Characteristics of Sotolon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146786#sensory-characteristics-of-sotolon-at-different-concentrations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com